Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate
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Overview
Description
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique oxazocane ring structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate typically involves the following steps:
Formation of the Oxazocane Ring: The oxazocane ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Introduction of Hydroxy Groups: The hydroxy groups at positions 6 and 7 are introduced through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to safeguard reactive functional groups during the synthesis. These groups are later removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the oxazocane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, amines.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Reduced oxazocane derivatives.
Substitution: Esters, amides.
Scientific Research Applications
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical processes.
Pathways: The compound may modulate signaling pathways, enzyme activity, or protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate can be compared with other similar compounds, such as:
Rel-tert-butyl (1R,4S,6S,7R)-6-acetoxy-4-((tert-butyldimethylsilyl)oxy)-1-methyl-10-oxabicyclo[4.3.1]decane-7-carboxylate: This compound features a different ring structure and functional groups, leading to distinct chemical properties and reactivity.
Rel-tert-butyl (1R,6S,7R)-tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another structurally related compound with different stereochemistry and functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-9(14)8(13)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
OOUJHCYMFCGBSP-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]([C@H](C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C(C1)O)O |
Origin of Product |
United States |
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